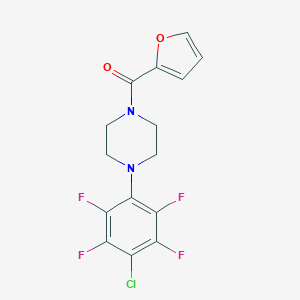![molecular formula C21H24N2O3S B505876 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide CAS No. 433962-18-6](/img/structure/B505876.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide” is a chemical compound . It’s a part of a class of compounds known as indole derivatives . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, such as our compound of interest, have been reported to exhibit significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of indole derivatives allow them to bind with high affinity to multiple receptors, which is crucial in developing new antiviral agents.
Pharmacology
Pharmacologically, the compound can be investigated for its drug interaction potential. Understanding how it interacts with other drugs and biological systems is crucial for developing safe and effective pharmaceuticals.
Each of these applications demonstrates the versatility and potential of “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide” in scientific research. The compound’s diverse biological activities and its potential to be explored for newer therapeutic possibilities make it a subject of great interest in various scientific fields .
Propiedades
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(17-7-2-1-3-8-17)22-18-10-12-19(13-11-18)27(25,26)23-15-14-16-6-4-5-9-20(16)23/h4-6,9-13,17H,1-3,7-8,14-15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTJEESRUGPOQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505794.png)
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B505795.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B505798.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B505799.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B505801.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505806.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505807.png)
![2-(4-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B505808.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B505809.png)
![Propyl 2-(4-morpholinyl)-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B505810.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B505812.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B505813.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505816.png)